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Compound of Interest

Compound Name: 2-(Benzyloxy)-6-chloropyrazine

CAS No.: 4774-18-9

Cat. No.: B1279663

Get Quote

Executive Summary & Compound Profile
2-(Benzyloxy)-6-chloropyrazine is a critical heterocyclic building block used extensively in the

synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its

structural integrity is defined by the coexistence of an electron-withdrawing chlorine atom and

an electron-donating benzyloxy group on a pyrazine scaffold.

This guide provides a definitive reference for the spectroscopic identification of this molecule,

synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and

Mass Spectrometry (MS). The protocols and assignments detailed below are designed to serve

as a self-validating quality control system for researchers.
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Property Value

IUPAC Name 2-(Benzyloxy)-6-chloropyrazine

CAS Number 4774-18-9

Molecular Formula

Molecular Weight 220.66 g/mol

Physical State White to off-white crystalline solid

Solubility

Soluble in

, DMSO-

, Methanol

Synthesis & Sample Context
Understanding the origin of the sample is prerequisite to accurate spectral interpretation.

The standard synthesis involves a nucleophilic aromatic substitution (

) of 2,6-dichloropyrazine. This context is vital because the most common impurity is the
disubstituted byproduct (2,6-bis(benzyloxy)pyrazine) or unreacted starting material.
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High Temp

Click to download full resolution via product page

Figure 1: Synthesis pathway and potential impurity origin.[1][2] Control of stoichiometry is

critical to prevent double substitution.
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Mass Spectrometry (MS) Analysis
The "Isotope Fingerprint" Method

Mass spectrometry provides the primary confirmation of the halogen content. For 2-
(benzyloxy)-6-chloropyrazine, the presence of a single chlorine atom creates a distinct

isotopic pattern that serves as an immediate pass/fail check.

Key Diagnostic Features (EI/ESI+)
Molecular Ion Cluster (

and

):

Chlorine exists naturally as

(75.78%) and

(24.22%).

Result: You must observe two peaks for the molecular ion separated by 2 m/z units with

an intensity ratio of approximately 3:1.

220.0: Base molecular ion (

).

222.0: Isotope peak (

).

Fragmentation Pathway (EI - 70eV):

91 (Base Peak): The tropylium ion (

). This is the dominant fragment caused by the cleavage of the benzylic C-O bond. Its
overwhelming intensity confirms the benzyl ether moiety.

129/131: Loss of the benzyl group (
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). This leaves the chloropyrazinone fragment.

m/z (Ion) Intensity Assignment Structural Insight

220.0 ~30-40%
(

)

Parent Molecule

222.0 ~10-13%
(

)

Confirms Chlorine

presence (3:1 ratio)

91.0 100%
Tropylium ion (Benzyl

group confirmation)

65.0 Variable

Cyclopentadienyl

cation (Fragment of

m/z 91)

Infrared Spectroscopy (FT-IR)
Functional Group Validation

IR is used here primarily to confirm the ether linkage and the absence of -OH (starting material)

or N-H bands.

Absence of OH: No broad band at 3200-3400

(confirms removal of Benzyl Alcohol).

Aromatic C-H: Weak stretches > 3000

.

Aliphatic C-H: Weak stretches just below 3000

(attributed to the benzylic

).
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C=N / C=C (Heterocycle): Sharp bands in the 1520–1580

region.

C-O-C (Ether): Strong stretching vibration in the 1000–1250

range (typically ~1150

).

Nuclear Magnetic Resonance (NMR)
The Structural Skeleton

This is the definitive characterization method. The asymmetry introduced by the benzyloxy

group renders the two pyrazine protons chemically equivalent but magnetically distinct (or

chemically distinct depending on resolution), while the benzyl group provides clear integration

standards.

H NMR Data (400 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Explanation

8.25 Singlet (s) 1H Pyrazine H-5

Deshielded by

adjacent N and

electron-

withdrawing Cl.

8.12 Singlet (s) 1H Pyrazine H-3

Flanked by N

and the

Benzyloxy group.

[3] Slightly more

shielded than H-

5 due to

resonance

donation from

Oxygen.

7.35 – 7.48 Multiplet (m) 5H Phenyl Ar-H

Typical aromatic

envelope for the

benzyl group.

5.42 Singlet (s) 2H
Benzylic -CH

-

Significantly

deshielded by

the adjacent

Oxygen and the

aromatic ring

current.

*Note: The chemical shifts of H-3 and H-5 are close. In lower field instruments (300 MHz), they

may appear as two very close singlets or overlapping signals. In DMSO-

, solvent effects may alter the spacing.

C NMR Data (100 MHz, )
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Shift (

ppm)
Carbon Type Assignment

159.5
C-2 (Attached to Oxygen -

most deshielded)

147.2 C-6 (Attached to Chlorine)

135.8 Phenyl ipso-C

133.5 CH Pyrazine C-3

133.0 CH Pyrazine C-5

128.6 CH Phenyl meta-C

128.4 CH Phenyl ortho-C

128.2 CH Phenyl para-C

68.5
Benzylic Carbon

(Characteristic ether shift)

NMR Assignment Logic Flow
The following diagram illustrates the logical process for assigning the pyrazine protons, which

is the most challenging aspect of this spectrum.
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Analyze Aromatic Region
(8.0 - 8.5 ppm)

Signal A: ~8.25 ppm Signal B: ~8.12 ppm

Environment: N-C(H)-C(Cl)
Inductive withdrawal by Cl

Correlates to

Environment: N-C(H)-C(OBn)
Resonance donation by O

Correlates to

Assignment: H-5
(More Deshielded)

Assignment: H-3
(More Shielded)

Click to download full resolution via product page

Figure 2: Logic flow for distinguishing Pyrazine H-3 and H-5 based on electronic effects

(Induction vs. Resonance).

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Maximize resolution to distinguish pyrazine singlets.

Mass: Weigh 5–10 mg of the solid sample.

Solvent: Dissolve in 0.6 mL of

(Chloroform-d).

Note: Ensure the solvent is acid-free. Acidic chloroform can protonate the pyrazine

nitrogens, causing significant chemical shift variations and line broadening. Filter through

basic alumina if necessary.

Acquisition: Run a standard proton sequence (16 scans).
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Processing: Apply a standard window function. If H-3 and H-5 overlap, use Gaussian

multiplication (GM) for resolution enhancement.

Protocol B: Mass Spectrometry (LC-MS)
Objective: Verify purity and halogen pattern.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Gradient: 5% to 95% ACN over 5 minutes.

Detection: ESI Positive Mode.

Validation: Check the extracted ion chromatogram (EIC) for m/z 220.0 and 222.0. They must

co-elute perfectly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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